Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural and photophysical properties .
Preparation Methods
The synthesis of methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of 3-amino-4-bromo-5-methylpyrazole with ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, like ethanol. The mixture is heated under reflux for several hours, followed by cooling and acidification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the high quality of the final product .
Chemical Reactions Analysis
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium ethoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors due to its ability to interact with biological targets.
Material Science: The compound’s photophysical properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Lacks the bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its bromine substituent, which provides additional reactivity for further functionalization and derivatization .
Properties
IUPAC Name |
methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVMQXBDHCZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140657 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-95-5 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352397-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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